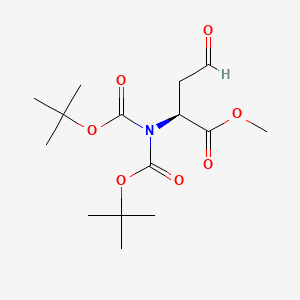
(S)-Methyl 2-(bis(tert-butoxycarbonyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group in peptide synthesis, where it helps to protect amino groups during chemical reactions. This compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Substitution: Nucleophilic substitution reactions at the ester or amide positions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amino acid or peptide.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The primary mechanism of action of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate involves the protection of amino groups during chemical reactions. The Boc protecting group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-3-oxopropanoate
- Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate
- Ethyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate
Uniqueness
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is unique due to its specific structure, which provides a balance between stability and ease of removal of the Boc protecting groups. This balance makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential for the stepwise construction of peptides and proteins.
Properties
CAS No. |
219617-09-1 |
|---|---|
Molecular Formula |
C15H25NO7 |
Molecular Weight |
331.36 g/mol |
IUPAC Name |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C15H25NO7/c1-14(2,3)22-12(19)16(13(20)23-15(4,5)6)10(8-9-17)11(18)21-7/h9-10H,8H2,1-7H3/t10-/m0/s1 |
InChI Key |
QFEVCOWXQPPBLI-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CC=O)C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC=O)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


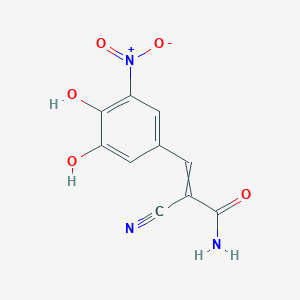
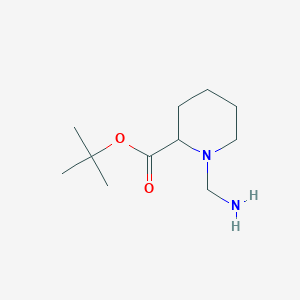
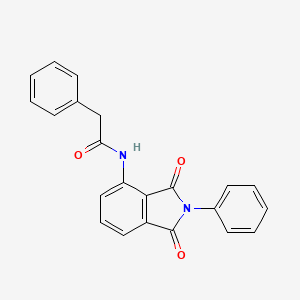
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
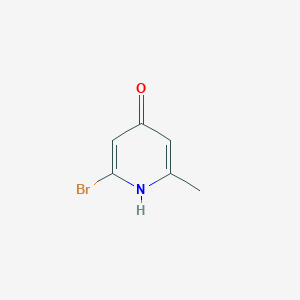
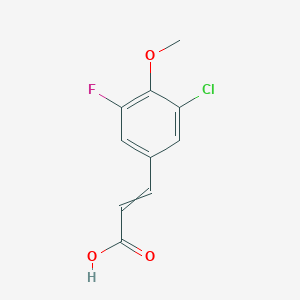
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
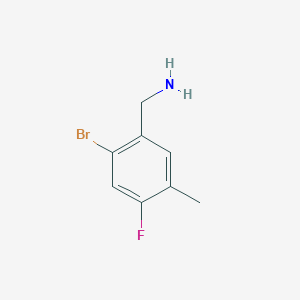
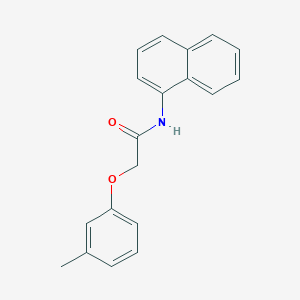
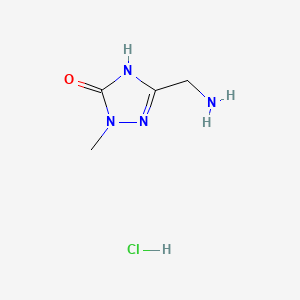

![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)

